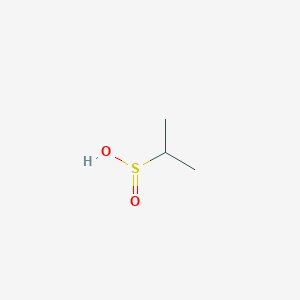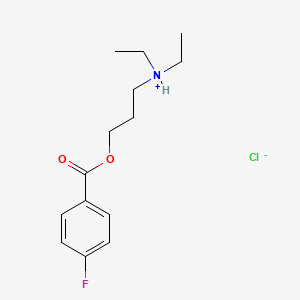
Diethylaminopropyl p-fluorobenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylaminopropyl p-fluorobenzoate hydrochloride is a chemical compound with the molecular formula C14H20FNO2·HCl and a molecular weight of 289.81 g/mol . It is an ester derivative of benzoic acid, specifically p-fluorobenzoic acid, and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethylaminopropyl p-fluorobenzoate hydrochloride typically involves the esterification of p-fluorobenzoic acid with diethylaminopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The esterification process can be followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound involve large-scale esterification reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial for producing the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Diethylaminopropyl p-fluorobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Diethylaminopropyl p-fluorobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethylaminopropyl p-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Diethylaminopropyl p-chlorobenzoate hydrochloride
- Diethylaminopropyl p-bromobenzoate hydrochloride
- Diethylaminopropyl p-methylbenzoate hydrochloride
Uniqueness
Diethylaminopropyl p-fluorobenzoate hydrochloride is unique due to the presence of the fluorine atom in the para position of the benzoate group. This fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
7582-97-0 |
|---|---|
Molecular Formula |
C14H21ClFNO2 |
Molecular Weight |
289.77 g/mol |
IUPAC Name |
diethyl-[3-(4-fluorobenzoyl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C14H20FNO2.ClH/c1-3-16(4-2)10-5-11-18-14(17)12-6-8-13(15)9-7-12;/h6-9H,3-5,10-11H2,1-2H3;1H |
InChI Key |
RAFOFNULGOAOFE-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCCOC(=O)C1=CC=C(C=C1)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


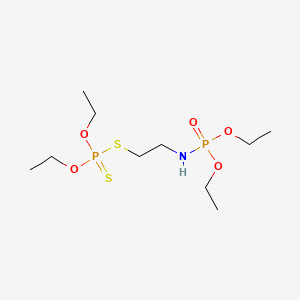
![8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B13759406.png)
![3-[9-(2-Carboxyethyl)-22,23-bis(methoxycarbonyl)-14-(1-methoxyethyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13759408.png)
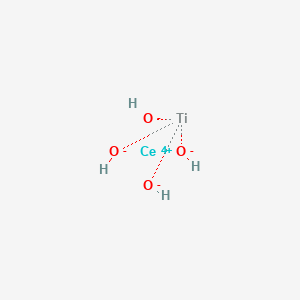
![2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B13759427.png)

![9-ethyl-7-methylbenzo[c]acridine](/img/structure/B13759441.png)

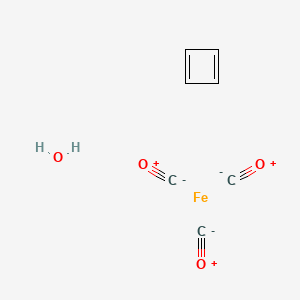
![2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B13759462.png)
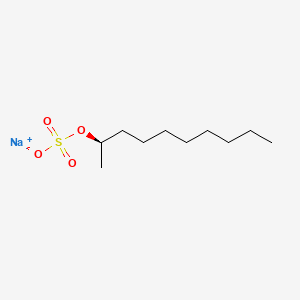
![methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate](/img/structure/B13759474.png)

